REACTION_CXSMILES
|
[I:1][C:2]1[CH:3]=[N:4][NH:5][C:6]=1[NH2:7].[CH3:8][O:9][C:10]1[CH:15]=[CH:14][C:13]([CH:16]([CH:19]=O)[CH:17]=O)=[CH:12][CH:11]=1>C(O)C>[I:1][C:2]1[CH:3]=[N:4][N:5]2[CH:17]=[C:16]([C:13]3[CH:12]=[CH:11][C:10]([O:9][CH3:8])=[CH:15][CH:14]=3)[CH:19]=[N:7][C:6]=12
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Name
|
|
Quantity
|
640 mg
|
Type
|
reactant
|
Smiles
|
IC=1C=NNC1N
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(C=O)C=O
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
23 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
the precipitate was filtered
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Type
|
WASH
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Details
|
washed with cold methanol, and air
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Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=NN2C1N=CC(=C2)C2=CC=C(C=C2)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |